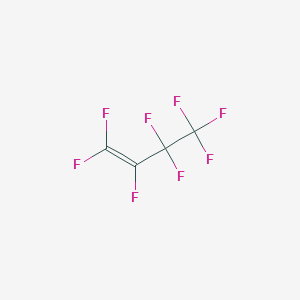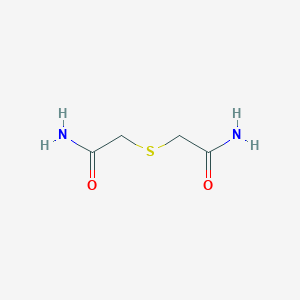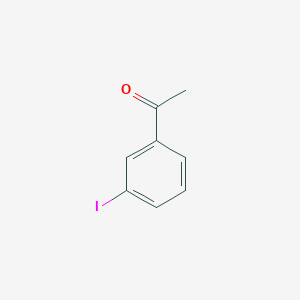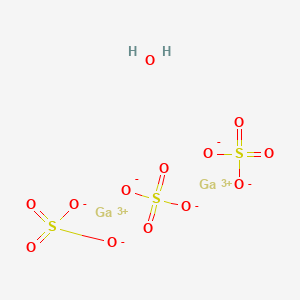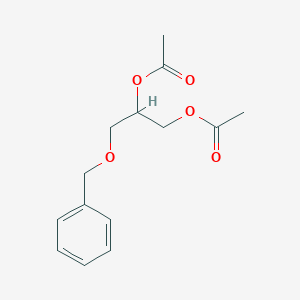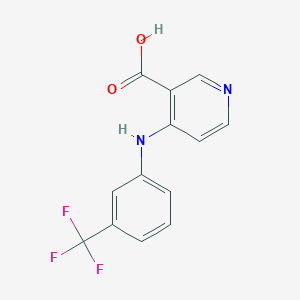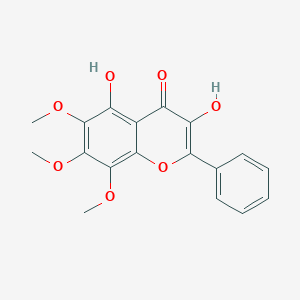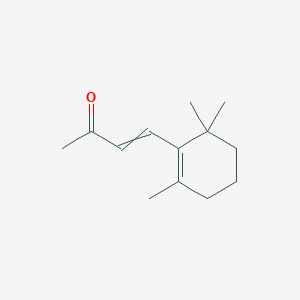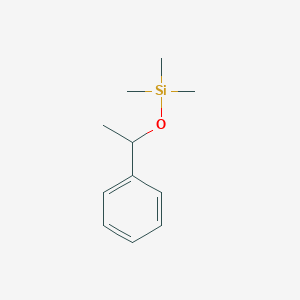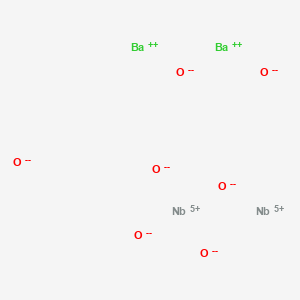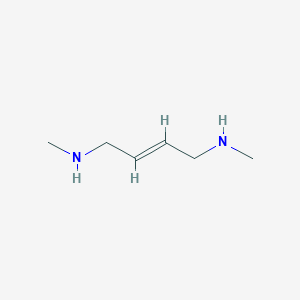
2-Butene-1,4-diamine, N,N'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene-1,4-diamine, N,N'-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMBA and is a precursor for the synthesis of various organic compounds. DMBA has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism Of Action
DMBA has a unique mechanism of action that makes it an attractive compound for scientific research. It is a bifunctional alkylating agent that can react with both DNA and proteins. DMBA can form covalent bonds with DNA, leading to DNA damage and cell death. This mechanism of action makes DMBA a potential anti-cancer agent.
Biochemical And Physiological Effects
DMBA has been extensively studied for its biochemical and physiological effects. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. DMBA-induced tumors are commonly used as models for studying cancer biology and testing anti-cancer drugs. DMBA has also been shown to have immunomodulatory effects and can affect the immune system's response to tumors.
Advantages And Limitations For Lab Experiments
DMBA has several advantages and limitations for lab experiments. One advantage is its ability to induce tumors in animal models, making it a valuable tool for studying cancer biology. However, DMBA is a potent carcinogen and requires careful handling to avoid exposure. DMBA also has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for DMBA research. One direction is the development of DMBA-based anti-cancer drugs. DMBA has shown promising results in preclinical studies, and further research is needed to develop safe and effective drugs. Another direction is the development of DMBA-based materials. DMBA can be used to synthesize polymers and resins for various applications, including coatings, adhesives, and composites. Finally, DMBA can be used as a tool for studying cancer biology and testing anti-cancer drugs. More research is needed to fully understand DMBA's mechanism of action and its potential applications in scientific research.
Conclusion:
In conclusion, 2-Butene-1,4-diamine, N,N'-dimethyl- (DMBA) is a valuable compound for scientific research. It has numerous applications in organic synthesis, pharmaceuticals, agrochemicals, and materials science. DMBA has a unique mechanism of action that makes it a potential anti-cancer agent. It has been extensively studied for its biochemical and physiological effects and has shown promising results in preclinical studies. DMBA has several advantages and limitations for lab experiments, and there are several future directions for DMBA research, including the development of anti-cancer drugs and materials and its use as a tool for studying cancer biology.
Synthesis Methods
DMBA can be synthesized using various methods. One of the most common methods is the reaction of N,N-dimethyl-1,4-butanediamine with acrylonitrile. This reaction results in the formation of DMBA as a white crystalline solid. The yield and purity of DMBA can be improved by using different solvents and catalysts.
Scientific Research Applications
DMBA has numerous applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. DMBA has been used to synthesize anti-cancer drugs, anti-inflammatory drugs, and anti-bacterial drugs. It has also been used to synthesize polymers and resins for various applications.
properties
CAS RN |
111-72-8 |
|---|---|
Product Name |
2-Butene-1,4-diamine, N,N'-dimethyl- |
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-N,N'-dimethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C6H14N2/c1-7-5-3-4-6-8-2/h3-4,7-8H,5-6H2,1-2H3/b4-3+ |
InChI Key |
QXDVFQAKOKIPCM-ONEGZZNKSA-N |
Isomeric SMILES |
CNC/C=C/CNC |
SMILES |
CNCC=CCNC |
Canonical SMILES |
CNCC=CCNC |
Other CAS RN |
111-72-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



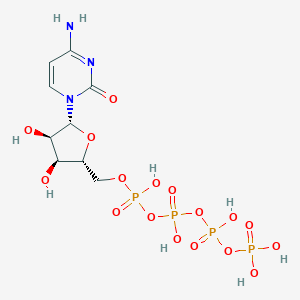
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)
